5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The presence of the naphthyl group suggests potential for aromatic interactions, which could be beneficial in drug design for receptor binding.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through several methods. One approach involves the use of amidoximes or cycloaddition of nitrile oxides with trichloroacetonitrile followed by hydrolysis, as mentioned in the synthesis of related compounds . Another method includes a one-pot, four-component condensation reaction, which is an efficient approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives . This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde, which could potentially be adapted for the synthesis of "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine".
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined by X-ray crystallography and found to exhibit intermolecular hydrogen bonds and a wave-like two-dimensional molecular layer formation . These structural features could be similar in "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine", suggesting potential for strong intermolecular interactions.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can participate in various chemical reactions. For instance, they can be used as precursors for the synthesis of N-alkyl amidines . They can also undergo reactions such as alkylation, Michael addition, and Mitsunobu reactions . The stability of the oxadiazole ring to acids, bases, and other reagents commonly used in organic synthesis makes it a versatile moiety for further chemical transformations . The specific chemical reactions of "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine" would depend on the functional groups present and their reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the oxadiazole ring confers stability under various conditions . The introduction of a naphthyl group could affect the compound's solubility, melting point, and other physical properties. The compound's reactivity would be influenced by the presence of the amine group, which could participate in hydrogen bonding and other interactions . The specific properties of "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine" would need to be determined experimentally.
Scientific Research Applications
-
Synthesis of Regioisomeric Naphtho-Furans
- Field : Organic Chemistry .
- Application : This research involves the synthesis of regioisomeric naphtho-furans via naphthyloxyalkanals .
- Method : The 2-naphthyloxyalkanals were obtained by palladium-catalyzed reduction of 2-naphthyloxyalkanoyl chlorides .
- Results : The regioisomeric naphtho-furans are present in many biologically important natural products and have diverse biological activities such as antibacterial, antifungal, antifertility, and antiprotozoan activity .
-
Synthesis of Poly[2-Hydroxy,3-(1-Naphthyloxy)Propyl Methacrylate]
- Field : Polymer Chemistry .
- Application : This research involves the synthesis of a new polymer, poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate], from a monomer synthesized from 2-[(2-naphthyloxy)methyl]oxirane .
- Method : The polymerization of the monomer was carried out by free radical polymerization method in the presence of AIBN at 60 °C .
- Results : The structure of the monomer and polymer was characterized by 1H-NMR, 13C-NMR and FT-IR spectroscopy techniques. The thermal degradation behavior of the polymer has been investigated .
Future Directions
The future directions for research on “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” and its derivatives could include further exploration of their biological activities and potential applications in medicine. The development of novel 1,3,4-oxadiazole-based drugs through structural modifications could also be a promising area of research .
properties
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPJWTMEQOEURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438258 |
Source
|
Record name | 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
21521-03-9 |
Source
|
Record name | 5-[(2-Naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21521-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.